6-Methoxy-1H-pyrrolo[2,3-b]pyridin-2(3H)-one
Overview
Description
6-Methoxy-1H-pyrrolo[2,3-b]pyridine is a small molecule that inhibits the function of replicating cells by binding to their DNA . It has been shown to have selectivity for cancer cells over normal cells .
Synthesis Analysis
The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives, including 6-Methoxy-1H-pyrrolo[2,3-b]pyridin-2(3H)-one, has been reported in the literature . These compounds have shown potent activities against FGFR1, 2, and 3 . Among them, compound 4h exhibited potent FGFR inhibitory activity (FGFR1–4 IC50 values of 7, 9, 25 and 712 nM, respectively) .Molecular Structure Analysis
The molecular formula of 6-Methoxy-1H-pyrrolo[2,3-b]pyridine is C8H8N2O . Its molecular weight is 148.17 .Chemical Reactions Analysis
The 1H-pyrrolo[2,3-b]pyridine derivatives, including this compound, have shown potent activities against FGFR1, 2, and 3 . They inhibit the function of replicating cells by binding to their DNA .Scientific Research Applications
Synthesis and Derivative Formation
6-Methoxy-1H-pyrrolo[2,3-b]pyridin-2(3H)-one serves as a key compound in the synthesis of various heterocyclic compounds. For example, El-Nabi (2004) demonstrated its use in creating Pyrazolo[3,4-d]pyrrolo[2,3-b]pyridine derivatives through the oxidation of tosylhydrazones (El-Nabi, 2004). Similarly, Nedolya et al. (2015) highlighted its role in synthesizing pyrrolylpyridines from alkynes and isothiocyanates (Nedolya, Tarasova, Albanov, & Trofimov, 2015).
Chemical Structure and Reactivity Studies
Studies on the chemical structure and reactivity of similar compounds have been conducted. For instance, Halim and Ibrahim (2022) explored the synthesis and properties of a compound structurally related to this compound, revealing insights into its chemical behavior (Halim & Ibrahim, 2022).
Role in Organic Synthesis
The compound has been utilized in organic synthesis for creating novel structures. For example, Ghelfi et al. (2003) used it in the synthesis of 5-methoxylated 3-pyrrolin-2-ones, which have applications in medicinal and agrochemical compound development (Ghelfi et al., 2003).
Applications in Material Science
In the field of material science, Zhou et al. (2019) investigated nitrogen-embedded small molecules derived from a similar compound, examining their electrochemical and carrier transport properties for potential applications in semiconducting materials (Zhou et al., 2019).
Pharmaceutical Research
In pharmaceutical research, Liu et al. (2016) explored 1H-pyrrolo[2,3-b]pyridine derivatives as c-Met inhibitors, demonstrating the potential therapeutic applications of these compounds (Liu et al., 2016).
Mechanism of Action
Target of Action
The primary targets of 6-Methoxy-1H-pyrrolo[2,3-b]pyridin-2(3H)-one are the fibroblast growth factor receptors (FGFRs). The FGFR family has four distinct isoforms (FGFR1–4) found across various tissue types and expressed to different extents under varying conditions . Abnormal activation of FGFR signaling pathway plays an essential role in various types of tumors .
Mode of Action
Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This compound inhibits this process, thereby preventing the activation of the FGFR signaling pathway .
Biochemical Pathways
The FGFR signaling pathway is involved in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes . The activation of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt is prevented by the action of this compound .
Pharmacokinetics
It is mentioned that the compound has a low molecular weight , which could potentially influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
In vitro, this compound inhibited breast cancer 4T1 cell proliferation and induced its apoptosis . It also significantly inhibited the migration and invasion of 4T1 cells .
Future Directions
The future directions for the research and development of 6-Methoxy-1H-pyrrolo[2,3-b]pyridin-2(3H)-one and its derivatives include further optimization of the lead compound for improved FGFR inhibitory activity . This research has been developing a class of 1H-pyrrolo[2,3-b]pyridine derivatives targeting FGFR with development prospects .
Biochemical Analysis
Biochemical Properties
6-Methoxy-1H-pyrrolo[2,3-b]pyridin-2(3H)-one plays a crucial role in biochemical reactions, particularly as an inhibitor of fibroblast growth factor receptors (FGFRs). FGFRs are a family of receptor tyrosine kinases that are involved in various cellular processes, including cell proliferation, differentiation, and survival. The compound interacts with FGFR1, FGFR2, and FGFR3, inhibiting their activity and thereby disrupting the downstream signaling pathways such as RAS-MEK-ERK, PLCγ, and PI3K-Akt . These interactions are essential for its potential use in cancer therapy, as abnormal activation of FGFR signaling is associated with the progression of several cancers.
Cellular Effects
This compound has been shown to exert significant effects on various cell types. In cancer cells, particularly breast cancer 4T1 cells, the compound inhibits cell proliferation and induces apoptosis . Additionally, it significantly reduces the migration and invasion abilities of these cells, highlighting its potential as an anti-metastatic agent. The compound influences cell signaling pathways by inhibiting FGFR-mediated signaling, which in turn affects gene expression and cellular metabolism.
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the ATP-binding site of FGFRs, thereby inhibiting their kinase activity . This inhibition prevents the autophosphorylation of tyrosine residues in the cytoplasmic tail of the receptors, which is necessary for the activation of downstream signaling pathways. By blocking these pathways, the compound effectively disrupts the processes of cell proliferation, migration, and survival, making it a promising candidate for targeted cancer therapy.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound demonstrates stability under standard laboratory conditions, maintaining its inhibitory activity against FGFRs for extended periods . Long-term studies indicate that prolonged exposure to the compound can lead to adaptive responses in cancer cells, potentially resulting in resistance. Therefore, understanding the temporal dynamics of its effects is crucial for optimizing its therapeutic use.
Dosage Effects in Animal Models
Studies in animal models have shown that the effects of this compound vary with different dosages . At lower doses, the compound effectively inhibits tumor growth without causing significant toxicity. At higher doses, toxic effects such as weight loss and organ damage have been observed. These findings underscore the importance of determining the optimal dosage that maximizes therapeutic efficacy while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to its biotransformation and elimination . The compound is metabolized by liver enzymes, including cytochrome P450 isoforms, which convert it into various metabolites. These metabolites are then excreted through the kidneys. The interaction of the compound with these enzymes can affect metabolic flux and alter the levels of other metabolites in the body.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound is efficiently taken up by cancer cells, where it accumulates and exerts its inhibitory effects on FGFRs. Its distribution within the body is influenced by factors such as tissue perfusion and the presence of binding proteins that facilitate its transport to target sites.
Subcellular Localization
Within cells, this compound is primarily localized in the cytoplasm, where it interacts with FGFRs . The compound’s activity is influenced by its subcellular localization, as it needs to be in proximity to its target receptors to exert its inhibitory effects. Post-translational modifications and targeting signals may also play a role in directing the compound to specific cellular compartments, thereby affecting its function.
Properties
IUPAC Name |
6-methoxy-1,3-dihydropyrrolo[2,3-b]pyridin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O2/c1-12-7-3-2-5-4-6(11)9-8(5)10-7/h2-3H,4H2,1H3,(H,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAZZZPINMIUNCS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC2=C(CC(=O)N2)C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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